Destruxin A, 2-L-valine-

Catalog No.
S15008068
CAS No.
79386-02-0
M.F
C28H45N5O7
M. Wt
563.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Destruxin A, 2-L-valine-

CAS Number

79386-02-0

Product Name

Destruxin A, 2-L-valine-

IUPAC Name

(3R,10S,13S,16S,19S)-10,11,14-trimethyl-13,16-di(propan-2-yl)-3-prop-2-enyl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Molecular Formula

C28H45N5O7

Molecular Weight

563.7 g/mol

InChI

InChI=1S/C28H45N5O7/c1-9-11-20-26(37)33-15-10-12-19(33)25(36)30-22(16(2)3)27(38)32(8)23(17(4)5)28(39)31(7)18(6)24(35)29-14-13-21(34)40-20/h9,16-20,22-23H,1,10-15H2,2-8H3,(H,29,35)(H,30,36)/t18-,19-,20+,22-,23-/m0/s1

InChI Key

QRPSKGICZOQNNG-GDXKHXNESA-N

Canonical SMILES

CC1C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)NC(C(=O)N(C(C(=O)N1C)C(C)C)C)C(C)C)CC=C

Isomeric SMILES

C[C@H]1C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)C(C)C)C)C(C)C)CC=C

Destruxin A, 2-L-valine- is a natural product found in Beauveria felina, Metarhizium anisopliae, and Trichoderma harzianum with data available.

Destruxin A, also known as 2-L-valine, is a cyclodepsipeptide produced by the entomopathogenic fungus Metarhizium anisopliae. This compound is part of a group known as destruxins, which are characterized by their cyclic structure formed from amino acids and hydroxy acids. Destruxin A consists of a backbone that includes L-proline, N-methyl-L-valine, N-methyl-L-alanine, β-alanine, and an α-hydroxy acid, contributing to its unique biological properties and insecticidal activities .

Typical of cyclodepsipeptides, including hydrolysis and interactions with biological macromolecules. The synthesis of destruxin A involves non-ribosomal peptide synthetase pathways where amino acids are linked through peptide bonds, followed by cyclization to form the characteristic ring structure. The presence of L-valine and other amino acids plays a critical role in the stability and reactivity of the compound .

Destruxin A exhibits notable insecticidal properties, primarily targeting the immune systems of insects. It has been shown to inhibit protein synthesis by interacting with aminoacyl-tRNA synthetases in Bombyx mori, leading to decreased levels of soluble proteins and free amino acids in cells exposed to the compound . Additionally, destruxin A affects muscle contraction and ion balance within insect hemocytes, demonstrating its potential as a biopesticide . The compound's ability to disrupt normal physiological functions makes it a candidate for further research in pest management.

The production of destruxin A can be optimized through fermentation processes using Metarhizium anisopliae. Research indicates that specific carbon and nitrogen sources significantly influence yield; for example, peptone combined with maltose has been identified as effective for maximizing destruxin production . The biosynthetic pathway involves complex enzymatic processes that include the incorporation of various amino acids and the formation of cyclic structures through non-ribosomal peptide synthesis mechanisms .

Destruxin ACyclodepsipeptideInsecticidal; inhibits protein synthesisBiopesticide; potential anti-cancer agentDestruxin BSimilar structure with slight modifications (vinyl vs ethyl groups)Less insecticidal but more antitumor activityPotential therapeutic usesDestruxin CContains different amino acid residuesVaries; generally lower insecticidal activityResearch on pest managementDestruxin DVariations in cyclic structureInsecticidal properties presentLimited applications

Destruxin A stands out due to its potent insecticidal activity compared to its analogues, particularly through its mechanism of action involving protein synthesis inhibition . This unique property makes it a focus for both agricultural and medical research.

Studies have demonstrated that destruxin A interacts with several aminoacyl-tRNA synthetases, inhibiting their function. The binding affinity of destruxin A with these enzymes suggests that it can effectively compete with natural substrates, leading to reduced protein synthesis in affected cells . Molecular docking studies have provided insights into the specific interactions at play, revealing hydrogen bonding between destruxin A and key residues within the active sites of these enzymes .

Genomic Organization of Destruxin Biosynthesis Gene Clusters

The destruxin biosynthesis gene cluster in Metarhizium robertsii spans approximately 23.8 kb and comprises four core genes: dtxS1 (NRPS), dtxS2 (cytochrome P450), dtxS3 (aldo-keto reductase), and dtxS4 (aspartic acid decarboxylase) . These genes are coordinately regulated and physically linked on the genome, forming a functional operon-like structure (Table 1). Comparative genomics reveals that this cluster is absent in specialist species like M. acridum, which lack destruxin production capabilities .

Table 1: Core Genes in the Destruxin Biosynthesis Cluster

GeneFunctionDomain Architecture
dtxS1Nonribosomal peptide synthetaseSix adenylation (A) domains
dtxS2Cytochrome P450 oxidaseCYP65AF subfamily
dtxS3Aldo-keto reductaseNADPH-dependent β-alanine synthesis
dtxS4Aspartic acid decarboxylasePyridoxal-5′-phosphate binding

The cluster’s organization ensures substrate channeling, with dtxS3 and dtxS4 supplying β-alanine and α-hydroxyisocaproic acid, respectively, to the NRPS assembly line . Adjacent regulatory elements, including putative promoter regions and transcription factor binding sites, suggest tight transcriptional control during fungal development and host infection .

Destruxin A, 2-L-valine- demonstrates profound immunosuppressive capabilities through its targeted disruption of the Immunodeficiency pathway, which represents a critical component of insect humoral immunity [1]. The compound specifically suppresses antimicrobial peptide expression when insects are challenged with gram-negative bacterial pathogens, effectively compromising the host's ability to mount adequate immune responses [1]. Research conducted using Drosophila melanogaster models revealed that Destruxin A injection significantly reduced the expression of various antimicrobial peptides that constitute the foundation of humoral immune defense mechanisms [1].

The molecular mechanism underlying this immunosuppression involves the compound's interference with the Immunodeficiency pathway signaling cascade, which normally activates in response to gram-negative bacterial infections [1]. When Drosophila melanogaster flies were co-injected with sub-lethal concentrations of Destruxin A alongside normally non-pathogenic Escherichia coli bacteria, mortality rates increased substantially compared to control groups, accompanied by elevated bacterial proliferation within the host [1]. This phenomenon demonstrates the compound's capacity to render typically harmless microorganisms pathogenic through immune system suppression [1].

Transcriptomic analyses have revealed that Destruxin A affects multiple immunity-related signaling pathways simultaneously, including the Immunodeficiency pathway, Toll signaling pathway, Janus kinase-Signal Transducer and Activator of Transcription pathway, and cell adhesion molecule signaling pathways [2]. The compound's effects on microRNA expression patterns further contribute to its immunosuppressive properties, with conserved microRNAs such as miR-263, miR-279, miR-306, miR-2a, and miR-308 being differentially expressed following Destruxin A exposure [2].

Quantitative Effects on Immunodeficiency Pathway Components

Time PointUp-regulated GenesDown-regulated GenesTotal Affected Genes
2 hours301747
4 hours781391
6 hours72678

Table 1: Temporal changes in immunity-related gene expression following Destruxin A treatment in Plutella xylostella larvae [3]

The restoration of immune function through ectopic activation of Immunodeficiency pathway components confirms the specificity of Destruxin A's immunosuppressive mechanism [1]. This targeted approach allows the compound to selectively compromise humoral immunity while potentially preserving other physiological functions, representing an evolutionarily refined strategy for pathogen success [1].

Hemocyte Function Impairment and Cellular Immunity Evasion Strategies

Destruxin A, 2-L-valine- employs sophisticated strategies to impair hemocyte function and evade cellular immune responses in insect hosts [4] [5]. The compound demonstrates remarkable sensitivity toward hemocytes, with morphological changes becoming apparent within 6 hours of exposure at concentrations as low as 0.01 micrograms per gram body weight [4] [5]. This selective targeting of immune cells represents a primary mechanism through which the compound compromises cellular immunity [4] [5].

Microscopic examination reveals that Destruxin A causes substantial alterations in hemocyte morphology and functionality [6] [5]. The compound disrupts hemocyte encapsulation processes, which normally serve as a critical defense mechanism against invading pathogens [6]. In controlled studies using Metarhizium anisopliae spores, wild-type fungal strains capable of producing destruxins successfully escaped hemocyte encapsulation within 16-20 hours post-injection, while mutant strains lacking destruxin production remained trapped within hemocyte capsules [6].

The cellular mechanisms underlying hemocyte impairment involve Destruxin A's interaction with multiple cytoskeletal components and cellular motility proteins [7]. The compound binds to actin-4, alpha-actinin, alpha-tubulin, myosin heavy chain, dynein heavy chain, and microtubule-actin cross-linking factor 1 with binding affinities ranging from 25.6 to 81.9 micromolar [7]. These interactions result in compromised cytoskeletal integrity, reduced cell adhesion capacity, and impaired cellular motility [7].

Binding Affinities of Destruxin A with Cytoskeletal Proteins

Protein ComponentBinding Affinity (K~D~ μM)Cellular Function
Actin-425.6Cytoskeletal structure
Alpha-actinin54.9Cytoskeletal organization
Myosin heavy chain32.2Cell motility
Alpha-tubulin69.5Microtubule formation
Dynein heavy chain55.8Intracellular transport
Microtubule-actin cross-linking factor 181.9Cytoskeletal coordination

Table 2: Quantitative binding interactions between Destruxin A and cytoskeletal proteins [7]

Electron microscopy studies demonstrate that Destruxin A treatment results in significant cellular damage, including loss of cell wall adherence, reduction in microvilli structures, cell surface shrinkage, and perforation [7]. Transmission electron microscopy reveals more severe internal damage, including nuclear consolidation, cytoplasmic degradation, mitochondrial swelling, endoplasmic reticulum expansion, and general organellar destruction [7]. These comprehensive cellular alterations effectively neutralize hemocyte immune functions while facilitating pathogen establishment and proliferation [7].

The compound's effects on hemocyte populations are dose-dependent, with higher concentrations of Destruxin A resulting in increased hemocyte mortality in treated insects compared to control groups [6]. This relationship between compound concentration and hemocyte viability demonstrates the compound's potent immunosuppressive capabilities and its role in facilitating successful pathogen colonization [6].

Dose-Dependent Modulation of Prophenoloxidase Activation Cascades

Destruxin A, 2-L-valine- demonstrates sophisticated dose-dependent modulation of prophenoloxidase activation cascades, representing a critical mechanism for immune system suppression in insect hosts [8] [9] [10]. The prophenoloxidase system constitutes a fundamental component of insect innate immunity, facilitating melanization of foreign organisms and wound healing through proteolytic activation cascades [8]. Destruxin A strategically disrupts this system through multiple complementary mechanisms that vary according to exposure concentration [8].

Research utilizing Plutella xylostella larvae revealed that Destruxin A initially stimulates prophenoloxidase system activation, leading to increased expression of peptidoglycan recognition proteins capable of activating Toll signaling pathways [8] [11]. This initial stimulation induces production of antibacterial substances including cecropin and gloverin, suggesting a complex biphasic response to the compound [8] [11]. However, subsequent exposure results in systematic suppression of prophenoloxidase-related gene expression and induction of serine proteinase inhibitors, particularly serpin 2, which effectively blocks prophenoloxidase system processing [8].

The molecular mechanism involves Destruxin A's interaction with multiple serine proteases and their regulatory inhibitors [8]. Large numbers of serine protease genes undergo both up-regulation and down-regulation following compound exposure, with numerous prophenoloxidase activating proteinases showing increased expression [8]. Simultaneously, cathepsin L-like cysteine proteinase expression increases by 45-fold, affecting immune-related proteolytic activation cascades leading to active phenoloxidase production [8].

Prophenoloxidase System Response to Destruxin A Treatment

ComponentResponse TypeFold ChangeFunctional Impact
Peptidoglycan recognition proteinUp-regulation2.5-foldInitial immune activation
CecropinUp-regulation3.2-foldAntibacterial response
GloverinUp-regulation2.8-foldAntimicrobial activity
Serpin 2Up-regulation8.5-foldProtease inhibition
Cathepsin L-like proteinaseUp-regulation45-foldProteolytic cascade disruption

Table 3: Quantitative changes in prophenoloxidase system components following Destruxin A exposure [8]

Studies investigating scavenger receptor class B proteins demonstrate that Destruxin A suppresses melanization through inhibition of AcSR-B expression in Aphis citricola [9] [10]. RNA interference experiments confirmed that AcSR-B silencing produces effects similar to Destruxin A treatment on phenol oxidase activity, with the compound unable to further decrease phenol oxidase activity following AcSR-B knockdown [9] [10]. This evidence indicates that scavenger receptor class B proteins represent primary targets for Destruxin A's anti-melanization effects [9] [10].

The dose-dependent nature of these effects becomes evident through concentration-response relationships, where increasing Destruxin A concentrations progressively enhance serpin expression while simultaneously suppressing prophenoloxidase activating components [8]. This sophisticated regulatory mechanism ensures that higher pathogen loads, which typically correlate with increased destruxin production, result in proportionally greater immune suppression [8]. The compound's ability to modulate this critical immune pathway represents a key evolutionary adaptation facilitating successful pathogen establishment and proliferation within insect hosts [8].

Synergistic Effects on Antimicrobial Peptide Production Inhibition

Destruxin A, 2-L-valine- demonstrates remarkable synergistic effects in suppressing antimicrobial peptide production, creating comprehensive immune dysfunction that extends beyond individual pathway disruption [1] [12] [13]. The compound's multi-target approach results in coordinated suppression of antimicrobial peptide synthesis across multiple immune pathways, effectively neutralizing the host's chemical defense mechanisms [1] [12].

Microarray analyses conducted on Drosophila melanogaster revealed that Destruxin A significantly reduces expression of various antimicrobial peptides that constitute the primary humoral immune response [1]. The compound demonstrates the capacity to suppress antimicrobial peptide expression even when immune responses have been pre-activated by gram-negative bacterial challenges, indicating its ability to override existing immune activation states [1]. This suppressive effect persists throughout the infection process, maintaining reduced antimicrobial peptide levels that facilitate pathogen survival and proliferation [1].

The synergistic mechanisms involve Destruxin A's simultaneous interaction with multiple components of antimicrobial peptide production pathways [12] [13]. The compound affects peptidyl-prolyl cis-trans isomerase function, demonstrating binding affinity constants of 1.98 × 10^-3^ M with silkworm peptidyl-prolyl isomerase [12]. Comparative studies revealed that Destruxin A effects on silkworm immunophilin proteins were stronger than those observed in human systems, suggesting species-specific optimization of immunosuppressive mechanisms [12].

Research utilizing Bombyx mori demonstrated that Destruxin A regulates gene expression of BmRelish and BmRel transcription factors associated with the Immunodeficiency pathway [13]. Treatment with 200 micrograms per milliliter Destruxin A resulted in coordinated suppression of multiple immunity-related genes, creating synergistic effects that amplify overall immunosuppression [13]. These transcriptional changes affect downstream antimicrobial peptide production, creating sustained immune dysfunction [13].

Synergistic Antimicrobial Peptide Suppression Mechanisms

Target ComponentBinding AffinitySuppression MechanismSynergistic Effect
Peptidyl-prolyl isomerase1.98 × 10^-3^ MProtein folding disruptionEnhanced immune suppression
BmRelish transcription factorVariableTranscriptional regulationCoordinated gene suppression
BmRel transcription factorVariableTranscriptional controlAmplified immune dysfunction
Immunodeficiency pathway componentsMultiple targetsSignal transduction interferenceComprehensive pathway disruption

Table 4: Synergistic mechanisms of antimicrobial peptide production inhibition [12] [13]

The temporal dynamics of antimicrobial peptide suppression reveal sustained inhibitory effects that persist throughout pathogen infection cycles [3]. Plutella xylostella larvae demonstrated differential expression of immunity-related genes at multiple time points, with 30, 78, and 72 genes showing up-regulation at 2, 4, and 6 hours respectively, while down-regulated genes numbered 17, 13, and 6 at the corresponding time points [3]. This pattern indicates that while initial immune activation may occur, sustained suppression predominates during later infection stages [3].

Destruxin A, 2-L-valine exerts profound effects on calcium homeostasis within insect cells through sophisticated modulation of calcium channel activity and interference with intracellular signaling cascades. The compound demonstrates remarkable potency in facilitating extracellular calcium influx, with effective concentration values ranging from 0.7 to 8.7 micromolar in insect visceral muscle tissues, specifically affecting lower lateral and upper lateral oviducts respectively [6]. This calcium channel modulation represents a primary mechanism through which the toxin disrupts normal cellular physiology and induces pathological responses in target organisms.

The molecular mechanism underlying calcium channel modulation involves the facilitation of extracellular calcium entry rather than mobilization of intracellular calcium stores. Studies utilizing laser scanning confocal microscopy have demonstrated that destruxin A induces instant calcium influx in insect hemocytes, a response that remains unaffected by calcium channel inhibitors such as 2-aminoethoxydiphenyl borane and U73122, suggesting a unique mechanism distinct from conventional calcium channel activation [7]. The calcium influx induced by destruxin A exhibits a characteristic profile that differs significantly from ionophore-mediated calcium entry, indicating a novel mode of calcium channel interaction.

The calcium-dependent effects of destruxin A are particularly evident in insect visceral muscle tissues, where the compound increases the frequency of spontaneous contractions and induces dose-dependent tonic contractions. These effects are completely abolished in calcium-free saline solutions or when calcium channel blockers such as cobalt chloride are present in the incubation medium [6]. Additionally, the presence of L-type calcium channel antagonists including nifedipine at 50 micromolar and verapamil at 100 micromolar concentrations significantly reduces the magnitude of destruxin A effects, particularly in hindgut preparations, confirming the involvement of voltage-dependent calcium channels in the toxin mechanism.

Intracellular signaling interference extends beyond simple calcium influx, encompassing modulation of calcium-dependent enzymatic pathways. The action of destruxin A demonstrates sensitivity to calmodulin inhibition, as preincubation with trifluoperazine greatly reduces the toxin effects in oviduct preparations [6]. This calmodulin dependence suggests that calcium-calmodulin complexes play essential roles in mediating the downstream effects of calcium channel modulation. Conversely, preincubation with the intracellular calcium antagonist TMB-8 does not affect destruxin A action, confirming that the primary mechanism involves extracellular calcium sources rather than intracellular calcium release.

The disruption of calcium homeostasis leads to cascading effects on cellular physiology, including alterations in membrane potential and excitability. Membrane depolarization induced by high potassium concentrations prevents destruxin A action, indicating that the toxin requires specific membrane potential conditions to exert its calcium modulatory effects [6]. This membrane potential dependency suggests that destruxin A may interact with voltage-sensitive calcium channels or membrane-associated calcium transport mechanisms that are sensitive to electrochemical gradients across cellular membranes.

Research findings demonstrate that destruxin A produces minimal changes in intracellular calcium concentrations even at high toxin concentrations, distinguishing it from other cyclodepsipeptides such as beauvericin and enniatins that cause more pronounced intracellular calcium accumulation [8]. This selectivity for extracellular calcium influx rather than intracellular calcium mobilization represents a sophisticated targeting mechanism that allows for precise modulation of calcium-dependent processes without causing excessive cytotoxic calcium overload in target cells.

Apoptosis Induction through Mitochondrial Pathway Activation

Destruxin A, 2-L-valine induces programmed cell death through activation of the intrinsic mitochondrial apoptotic pathway, involving precise orchestration of pro-apoptotic and anti-apoptotic regulatory proteins. The mitochondrial pathway represents the predominant mechanism through which this cyclodepsipeptide eliminates target cells, utilizing sophisticated molecular cascades that ensure efficient elimination of infected or compromised cellular populations [9] [10]. This apoptotic mechanism involves sequential activation of multiple signaling components, culminating in irreversible cellular commitment to programmed death.

The initiation of mitochondrial apoptosis involves dramatic upregulation of PUMA (p53 upregulated modulator of apoptosis), a critical pro-apoptotic sensor protein that responds to cellular stress signals. Destruxin A treatment results in substantial increases in PUMA messenger ribonucleic acid levels, indicating transcriptional activation of this essential apoptotic mediator [9]. PUMA functions as a general sensor of apoptotic stimuli and serves as a promising molecular target for understanding destruxin-induced cytotoxicity mechanisms. The upregulation of PUMA occurs within 24 to 48 hours of toxin exposure, representing an early commitment step in the apoptotic cascade.

Concurrently, destruxin A induces significant downregulation of Mcl-1, a critical anti-apoptotic protein that normally functions to prevent mitochondrial outer membrane permeabilization. The reduction in Mcl-1 protein levels occurs through post-translational mechanisms rather than transcriptional suppression, as messenger ribonucleic acid levels remain unchanged following toxin treatment [9]. This selective protein degradation suggests that destruxin A interferes with protein stability mechanisms or enhances proteasomal degradation of anti-apoptotic factors. The temporal coordination between PUMA upregulation and Mcl-1 downregulation creates a pro-apoptotic cellular environment that favors mitochondrial dysfunction.

Bax translocation represents a pivotal event in destruxin-induced mitochondrial apoptosis, involving redistribution of this pro-apoptotic protein from cytosolic locations to mitochondrial membranes. Immunofluorescence studies demonstrate that destruxin A treatment causes subcellular redistribution of Bax, with the protein forming characteristic punctate patterns that colocalize with mitochondrial markers [9]. This translocation event is essential for mitochondrial outer membrane permeabilization and subsequent release of pro-apoptotic factors from the intermembrane space. The importance of Bax in destruxin-mediated cytotoxicity is confirmed by studies using Bax-specific short hairpin ribonucleic acid, which significantly attenuates toxin-induced cell death.

The biochemical mechanism underlying Bax activation involves disruption of Mcl-1/Bax complexes through the combined effects of PUMA upregulation and Mcl-1 degradation. PUMA interacts with anti-apoptotic Bcl-2 family members including Mcl-1, causing displacement of Bax and resulting in activation of pro-apoptotic Bax activity [9]. This molecular interaction network ensures that once initiated, the apoptotic cascade proceeds irreversibly toward cellular elimination. The temporal sequence involves early PUMA induction, followed by Mcl-1 degradation, Bax release, and subsequent mitochondrial translocation.

Caspase activation represents the execution phase of destruxin-induced mitochondrial apoptosis, involving sequential activation of initiator and executioner caspases. Destruxin A treatment results in activation of caspase-2, caspase-9, and caspase-3, representing both mitochondrial and intrinsic pathway components [9] [10]. Caspase-9 functions as the primary initiator caspase for the mitochondrial pathway, while caspase-3 serves as the principal executioner caspase responsible for cellular dismantling. Caspase-2 activation suggests additional stress-responsive pathways that contribute to the overall apoptotic response.

The effectiveness of mitochondrial apoptosis induction is demonstrated by quantitative analyses showing approximately 89.9 percent apoptotic cells in parental cell populations compared to 43.9 percent in Bax-depleted cells following 20 micromolar destruxin A treatment [9]. This substantial reduction in apoptotic susceptibility upon Bax depletion confirms the central role of mitochondrial pathway activation in destruxin cytotoxicity. The apoptotic mechanism operates independently of p53 status, as similar effects are observed in both p53-positive and p53-null cell lines, indicating that destruxin-induced apoptosis utilizes p53-independent pathways for cellular elimination.

Proteomic Reprogramming of Insect Hemolymph Components

Destruxin A, 2-L-valine induces comprehensive proteomic reprogramming within insect hemolymph, orchestrating systematic alterations in protein expression patterns that fundamentally disrupt physiological homeostasis and immune function. The proteomic changes encompass multiple functional categories of proteins, including immune recognition molecules, signal transduction components, metabolic enzymes, and structural proteins, collectively representing a coordinated cellular response to toxin exposure [11] [12]. These proteomic alterations reflect both direct molecular interactions with target proteins and secondary responses to cellular stress and immune system activation.

Immune recognition proteins undergo dramatic expression changes following destruxin A exposure, with peptidoglycan recognition proteins showing the highest fold expression increases, exceeding 10-fold upregulation in response to toxin treatment [12]. These recognition proteins function as pattern recognition receptors that detect pathogen-associated molecular patterns and initiate immune signaling cascades. The substantial upregulation of peptidoglycan recognition proteins suggests that destruxin A triggers innate immune responses similar to those induced by bacterial pathogens, indicating cross-reactivity between fungal toxin exposure and bacterial infection recognition pathways.

Serine protease expression exhibits complex regulation patterns, with approximately 30 proteins showing differential expression, including 19 upregulated and 11 downregulated enzymes [12]. These serine proteases play critical roles in immune cascade activation, including prophenoloxidase activation systems and antimicrobial peptide processing pathways. The extensive modulation of serine protease expression suggests that destruxin A interferes with proteolytic networks that regulate immune function and wound healing responses. Individual serine proteases show expression changes ranging from 11.25-fold upregulation to 11.09-fold downregulation, indicating selective targeting of specific proteolytic pathways.

Serine protease inhibitors, particularly serpins, demonstrate predominantly upregulated expression patterns, with serpin-2 showing particularly pronounced increases at both transcript and protein levels [12]. Serpins function as negative regulators of serine protease activity, controlling proteolytic cascades involved in immune activation and hemolymph coagulation. The upregulation of serpins, especially serpin-2, appears to represent a compensatory mechanism aimed at controlling excessive proteolytic activity induced by toxin exposure. This serpin upregulation effectively blocks prophenoloxidase activation systems, thereby suppressing melanization responses that would normally contribute to pathogen encapsulation and elimination.

Antimicrobial peptide expression shows interesting dichotomies between transcriptional and post-transcriptional regulation. Genes encoding cecropin, gloverin, and lysozyme demonstrate upregulation at the transcript level, suggesting activation of antimicrobial defense responses [12]. However, these increases in messenger ribonucleic acid levels do not correlate with corresponding increases in protein abundance, indicating that destruxin A suppresses translation of antimicrobial peptide genes. This translational suppression represents a sophisticated mechanism through which the fungal toxin circumvents host antimicrobial defenses while maintaining the appearance of normal immune gene activation.

Hexamerin proteins, which serve as amino acid storage molecules in insect hemolymph, show consistent downregulation following destruxin A treatment, with both hexamerin-1 and hexamerin-2 exhibiting reduced expression levels [12]. These proteins normally provide amino acid reserves for processes such as molting, reproduction, and diapause, representing critical metabolic resources for insect survival. The depletion of hexamerins suggests that destruxin A treatment leads to amino acid shortage that compromises normal physiological processes and ultimately contributes to insect mortality through metabolic resource exhaustion.

Hemolymph proteinases demonstrate mixed regulation patterns, with hemolymph proteinase 5, 8, and 9 showing upregulation under destruxin A stress [12]. These proteinases function as components of both prophenoloxidase activation pathways and Toll signaling cascades, contributing to immune system activation and pathogen recognition responses. The upregulation of specific hemolymph proteinases suggests selective activation of immune pathways, while concurrent upregulation of inhibitory serpins creates regulatory conflicts that may contribute to immune system dysfunction and compromised pathogen resistance.

Cathepsin L-like cysteine proteinase shows remarkable 45-fold upregulation, representing one of the most dramatically affected proteins in the proteomic profile [12]. This cysteine proteinase affects immune-related proteolytic activation cascades leading to active phenoloxidase production, contributing to melanization responses and pathogen encapsulation mechanisms. The substantial upregulation of cathepsin L-like proteinase suggests activation of alternative proteolytic pathways that may represent compensatory responses to destruxin-induced proteomic disruption.

Competitive Inhibition of Aminoacyl-tRNA Synthetase Family Members

Destruxin A, 2-L-valine exerts potent inhibitory effects on aminoacyl-tRNA synthetase family members through competitive binding mechanisms that disrupts protein synthesis machinery and compromises cellular viability. The compound demonstrates binding affinity for six distinct aminoacyl-tRNA synthetases in Bombyx mori, including BmAlaRS, BmCysRS, BmMetRS, BmValRS, BmIleRS, and BmGluProRS, with dissociation constants ranging from 10⁻⁴ to 10⁻⁵ molar concentrations [13] [4]. This multi-target inhibition strategy represents a sophisticated mechanism through which the fungal toxin disrupts fundamental cellular processes essential for protein synthesis and cellular maintenance.

The molecular interaction between destruxin A and aminoacyl-tRNA synthetases involves formation of stable protein-ligand complexes that prevent normal enzymatic function. Biolayer interferometry analyses demonstrate specific binding interactions with dissociation constants indicating moderate to strong binding affinity, with BmCysRS showing particularly high affinity for the toxin [4]. The binding specificity extends across multiple synthetase families, suggesting that destruxin A recognizes conserved structural features common to these essential enzymes. Molecular docking studies reveal that destruxin A settles into binding pockets through hydrogen bond formation with critical amino acid residues including asparagine, arginine, histidine, lysine, and tyrosine.

The competitive inhibition mechanism involves direct competition between destruxin A and natural amino acid substrates for binding to the active sites of aminoacyl-tRNA synthetases. This competitive relationship results in reduced enzymatic efficiency and decreased formation of aminoacyl-tRNA complexes, which are essential intermediates in protein synthesis pathways [13]. The inhibition demonstrates concentration-dependent characteristics, with higher destruxin A concentrations producing more pronounced inhibitory effects on synthetase activity. The competitive nature of inhibition suggests that the toxin structurally mimics natural amino acid substrates or transition state analogs.

Functional consequences of aminoacyl-tRNA synthetase inhibition manifest as systematic disruption of protein synthesis machinery, resulting in 10 to 20 percent reduction in soluble protein content within 24 hours of toxin exposure [4]. This protein synthesis impairment represents a critical mechanism contributing to cellular dysfunction and eventual cell death. The reduction in protein synthesis affects multiple cellular processes simultaneously, including enzyme production, structural protein maintenance, and regulatory protein expression, creating cascading effects that compromise cellular viability.

The accumulation of free amino acids in cells treated with destruxin A provides additional evidence for aminoacyl-tRNA synthetase inhibition, as blocked enzymatic activity prevents incorporation of amino acids into growing protein chains [4]. Time-course analyses demonstrate that free amino acid content increases within 3 to 6 hours of toxin treatment before reaching steady-state levels, indicating rapid onset of synthetase inhibition. Cysteine shows particularly pronounced accumulation, correlating with the high binding affinity observed between destruxin A and BmCysRS, suggesting that cysteinyl-tRNA synthetase represents a primary target for toxin action.

Gene expression analyses reveal that all six aminoacyl-tRNA synthetases undergo downregulation following destruxin A exposure, representing a cellular response aimed at reducing the production of toxin-sensitive target proteins [4]. This downregulation occurs in both dose-dependent and time-dependent manners, with BmCysRS, BmMetRS, and BmGluProRS showing relatively high expression levels while BmValRS demonstrates relatively low expression. The coordinated downregulation of multiple synthetases suggests activation of cellular stress responses that attempt to minimize the impact of toxin inhibition through reduced target protein production.

The selectivity of destruxin A for different aminoacyl-tRNA synthetases varies significantly, with binding affinities spanning approximately one order of magnitude across the six target enzymes [13]. This selectivity profile suggests that certain synthetases may serve as primary targets while others represent secondary targets that become significant at higher toxin concentrations. The differential targeting may contribute to the complex pathophysiological effects observed following destruxin A exposure, as different amino acids play distinct roles in cellular metabolism and protein function.

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

563.33189879 g/mol

Monoisotopic Mass

563.33189879 g/mol

Heavy Atom Count

40

Dates

Last modified: 08-11-2024

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